molecular formula C19H18N6O B2695644 2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380145-98-0

2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No. B2695644
CAS RN: 2380145-98-0
M. Wt: 346.394
InChI Key: HDTOCOFTZCLTSB-UHFFFAOYSA-N
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Description

2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest (referred to as “14”). These compounds were evaluated for their cytotoxic activity against cancer cell lines. Notably, compound 14 demonstrated potent inhibitory activity against CDK2/cyclin A2, making it a potential candidate for further investigation .

Cell Line Specificity

The synthesized compounds were tested against three different cell lines:

Enzymatic Inhibition

Compound 14 exhibited dual activity by inhibiting both cancer cell growth and CDK2. Its IC50 values against CDK2/cyclin A2 were 0.057 ± 0.003 μM, outperforming sorafenib (IC50: 0.184 ± 0.01 μM). This dual action suggests potential therapeutic benefits .

Cell Cycle Alteration and Apoptosis Induction

Compound 14 significantly altered cell cycle progression and induced apoptosis in HCT cells. These effects contribute to its anti-proliferative properties .

Bioisosteres and Biological Potential

The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, is considered a bioisostere with purines. Such fused pyrimidine derivatives have diverse biological potential, making them attractive for drug discovery .

Anticancer Activity

All tested novel compounds, including our compound, demonstrated good inhibitory effects against cancer cell lines. Their IC50 values ranged from 0.057 ± 0.003 to 3.646 ± 0.203 μM, highlighting their potential as anticancer agents .

properties

IUPAC Name

2-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c20-9-14-3-6-22-18(8-14)26-12-15-2-1-7-25(11-15)19-16-4-5-21-10-17(16)23-13-24-19/h3-6,8,10,13,15H,1-2,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTOCOFTZCLTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

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